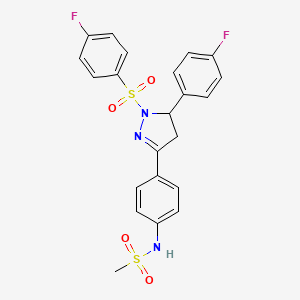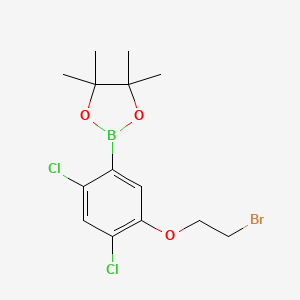
5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester is a chemical compound with the CAS Number: 2096337-29-8. It has a molecular weight of 395.92 and its IUPAC name is 2-[5-(2-bromoethoxy)-2,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18BBrCl2O3/c1-13(2)14(3,4)21-15(20-13)9-7-12(19-6-5-16)11(18)8-10(9)17/h7-8H,5-6H2,1-4H3 . This code provides a specific textual identifier for the molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 395.92 . It is stored under refrigerated conditions . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Light Emission in Polymers
5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester, as part of a broader group of arylboronic esters, has applications in the field of light emission in polymers. In a study by Neilson et al. (2007), such esters were used in the synthesis of chromophore-containing perfluorocyclobutyl (PFCB) polymers. These polymers demonstrated high molecular weights, excellent thermal stability, and superb processability, with potential applications in tailored light emission across the visible spectrum (Neilson et al., 2007).
Cross-Coupling Reactions in Organic Synthesis
Another application area is in cross-coupling reactions, which are pivotal in organic synthesis. Takagi et al. (2002) reported the synthesis of 1-alkenylboronic acid pinacol esters through a palladium-catalyzed cross-coupling reaction, demonstrating the utility of these esters in creating unsymmetrical 1,3-dienes (Takagi et al., 2002).
Polymerization and Copolymerization
In the field of polymer chemistry, arylboronic esters are used in various polymerization processes. For example, Lightfoot et al. (2003) found that vinylboronate pinacol ester was highly effective in Heck versus Suzuki coupling, facilitating the production of high-quality polymers (Lightfoot et al., 2003).
Synthesis of Boronic Acid Pinacol Esters
The synthesis of boronic acid pinacol esters themselves is a significant application. Pandarus et al. (2014) investigated the heterogeneously catalyzed synthesis of these esters using various aryl halides, providing direct access to a diverse set of boronic acid pinacol esters (Pandarus et al., 2014).
Applications in π-Conjugated Polymers
Arylboronic esters play a role in the synthesis of π-conjugated polymers, as seen in the work of Nojima et al. (2016). They used these esters in the Suzuki-Miyaura coupling polymerization to produce high-molecular-weight polymers with boronic acid moieties (Nojima et al., 2016).
Phosphorescence Properties
Shoji et al. (2017) discovered that simple arylboronic esters, including those like this compound, exhibit phosphorescence in the solid state at room temperature. This finding opens up potential applications in organic light-emitting diodes and bioimaging (Shoji et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-[5-(2-bromoethoxy)-2,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BBrCl2O3/c1-13(2)14(3,4)21-15(20-13)9-7-12(19-6-5-16)11(18)8-10(9)17/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTASHZGJVAHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)OCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BBrCl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(Thiomorpholin-4-yl)carboximidoyl]guanidine](/img/structure/B2659067.png)
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-2-ylmethanone](/img/structure/B2659069.png)
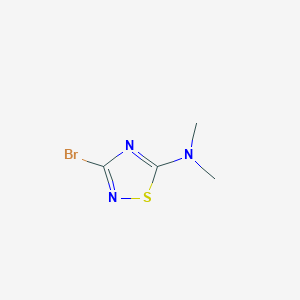
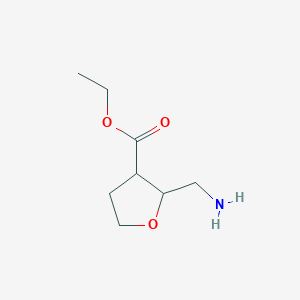
![(R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide](/img/structure/B2659076.png)
![3-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2659077.png)
![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2659078.png)
![5-(4-fluorophenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-2-carboxamide](/img/structure/B2659079.png)
![4-[2-nitro-4-(trifluoromethyl)phenyl]-N-propyl-1,4-diazepane-1-carbothioamide](/img/structure/B2659080.png)
![5-{9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-9-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2659081.png)

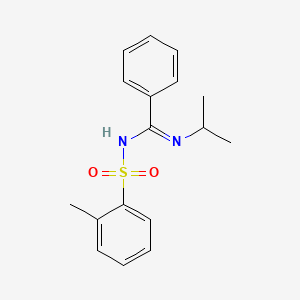
![5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]morpholin-4-yl]pyrazine-2-carboxylic acid](/img/structure/B2659087.png)
